2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide
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Overview
Description
2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzyl group, a methoxybenzyl group, a thioxoimidazolidinone ring, and a fluorophenylacetamide moiety.
Preparation Methods
The synthesis of 2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps, including the formation of the thioxoimidazolidinone ring and the subsequent attachment of the benzyl, methoxybenzyl, and fluorophenylacetamide groups. The specific reaction conditions and reagents used can vary, but common methods include condensation reactions, nucleophilic substitutions, and cyclization reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .
Comparison with Similar Compounds
Similar compounds include other thioxoimidazolidinone derivatives and fluorophenylacetamide derivatives. These compounds share structural similarities but may differ in their specific biological activities and applications. For example, indole derivatives and quinolone derivatives have been studied for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Conclusion
2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide is a compound with significant potential in various scientific fields. Its unique structure and diverse reactivity make it a valuable subject for further research and development.
Properties
Molecular Formula |
C26H24FN3O3S |
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Molecular Weight |
477.6 g/mol |
IUPAC Name |
2-[1-benzyl-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C26H24FN3O3S/c1-33-22-13-7-19(8-14-22)16-29-23(15-24(31)28-21-11-9-20(27)10-12-21)25(32)30(26(29)34)17-18-5-3-2-4-6-18/h2-14,23H,15-17H2,1H3,(H,28,31) |
InChI Key |
DQOZJCJTYNNNQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C(=O)N(C2=S)CC3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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